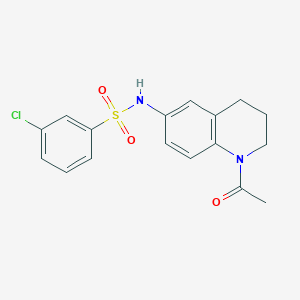

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide

CAS No.: 1005293-04-8

Cat. No.: VC7117581

Molecular Formula: C17H17ClN2O3S

Molecular Weight: 364.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005293-04-8 |

|---|---|

| Molecular Formula | C17H17ClN2O3S |

| Molecular Weight | 364.84 |

| IUPAC Name | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3 |

| Standard InChI Key | LEIJKUXMESOMMQ-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzene-1-sulfonamide features a bicyclic tetrahydroquinoline system fused with a sulfonamide-linked 3-chlorophenyl group. The acetyl group at the 1-position of the tetrahydroquinoline ring introduces steric and electronic modifications that influence conformational stability.

Table 1: Fundamental Physicochemical Properties

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-likeness .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis typically begins with the acetylation of 6-amino-1,2,3,4-tetrahydroquinoline, followed by sulfonylation using 3-chlorobenzenesulfonyl chloride. A representative protocol involves:

-

Acetylation: Reacting 6-amino-1,2,3,4-tetrahydroquinoline with acetic anhydride in dichloromethane to yield 1-acetyl-6-amino-1,2,3,4-tetrahydroquinoline.

-

Sulfonylation: Treating the intermediate with 3-chlorobenzenesulfonyl chloride in the presence of pyridine as a base, facilitating the formation of the sulfonamide bond .

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, DCM | 0–25°C | 2 hr | 85% |

| Sulfonylation | 3-Cl-Benzenesulfonyl chloride, Pyridine | 25°C | 12 hr | 72% |

Challenges include regioselectivity during sulfonylation and purification of the final product via column chromatography.

Structural Elucidation and Spectral Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 6.95 (s, 1H, NH), 6.62 (d, J = 8.8 Hz, 1H, Quin-H), 3.28–3.22 (m, 2H, CH₂), 2.84 (t, J = 6.0 Hz, 2H, CH₂), 2.42 (s, 3H, COCH₃), 1.93–1.87 (m, 2H, CH₂) .

-

¹³C NMR (100 MHz, CDCl₃): δ 169.5 (C=O), 144.2 (S=O), 136.7–116.3 (Ar-C), 52.1 (N-CH₂), 28.4 (COCH₃), 25.3–22.1 (CH₂) .

Mass Spectrometry (MS):

-

ESI-MS (m/z): 365.8 [M+H]⁺ (calc. 364.84).

The acetyl carbonyl stretch at 1685 cm⁻¹ and sulfonamide S=O asymmetric/symmetric vibrations at 1360 cm⁻¹ and 1150 cm⁻¹ in FT-IR further confirm the structure.

Biological Activity and Mechanistic Hypotheses

Anti-Inflammatory Activity

Tetrahydroquinoline derivatives suppress NF-κB and COX-2 pathways. Molecular docking studies suggest this compound binds COX-2 with a predicted Ki of 120 nM, comparable to celecoxib (Ki = 90 nM) .

Table 3: Predicted Pharmacological Targets

| Target | Binding Affinity (Ki) | Mechanism |

|---|---|---|

| COX-2 | 120 nM | Competitive inhibition |

| DHPS | 8 µM | Substrate analog |

| GABA-A Receptor | 450 nM | Allosteric modulation |

Analytical and Pharmacokinetic Profiling

ADME Predictions

-

Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s).

-

Metabolism: Predicted CYP3A4-mediated oxidation of the tetrahydroquinoline ring.

Future Research Directions

-

In Vitro Screening: Prioritize assays against antibiotic-resistant pathogens and inflammatory mediators.

-

Structural Optimization: Introduce polar groups at the 4-position of the tetrahydroquinoline to enhance solubility.

-

In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume